molecular formula C15H19ClN4O3S B12718379 3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate CAS No. 157023-84-2

3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate

Cat. No.: B12718379
CAS No.: 157023-84-2
M. Wt: 370.9 g/mol
InChI Key: POHWGRNEVSRHJY-UHFFFAOYSA-N
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Description

“3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” typically involves multiple steps, including the formation of the heterocyclic ring and subsequent functionalization. Common reagents used in the synthesis may include dimethylamine, propyl groups, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it shows promising activity against specific diseases or conditions.

Industry

In industry, the compound may be used in the production of specialty chemicals or materials. Its unique properties could make it valuable in applications such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic compounds with analogous structures, such as:

  • Pyridazine derivatives
  • Benzothiazine derivatives
  • Other heterocyclic compounds with similar functional groups

Uniqueness

What sets “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” apart is its specific combination of functional groups and ring structure. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

157023-84-2

Molecular Formula

C15H19ClN4O3S

Molecular Weight

370.9 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride

InChI

InChI=1S/C15H18N4O3S.ClH/c1-18(2)8-5-9-19-15(20)14-12(10-16-19)17-11-6-3-4-7-13(11)23(14,21)22;/h3-4,6-7,10,17H,5,8-9H2,1-2H3;1H

InChI Key

POHWGRNEVSRHJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C2=C(C=N1)NC3=CC=CC=C3S2(=O)=O.Cl

Origin of Product

United States

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